Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

pyrimidine functionalization regioselectivity C–N coupling

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate (CAS 66427-76-7) belongs to the class of 4-anilino-2-chloro-5-nitropyrimidines, a family recognized as versatile intermediates in medicinal chemistry. The molecule combines three functional elements—a C-2 chlorine leaving group, a C-5 nitro activator, and an ortho-methoxycarbonyl-substituted aniline at C-4—that together confer a reactivity profile distinct from simpler 2-chloro-5-nitropyrimidine building blocks.

Molecular Formula C12H9ClN4O4
Molecular Weight 308.68 g/mol
CAS No. 66427-76-7
Cat. No. B12906049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate
CAS66427-76-7
Molecular FormulaC12H9ClN4O4
Molecular Weight308.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl
InChIInChI=1S/C12H9ClN4O4/c1-21-11(18)7-4-2-3-5-8(7)15-10-9(17(19)20)6-14-12(13)16-10/h2-6H,1H3,(H,14,15,16)
InChIKeyHHKFILBTVSLJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate (CAS 66427-76-7) – A Strategic Pyrimidine Intermediate for Targeted Heterocycle Synthesis and Kinase-Focused Library Design


Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate (CAS 66427-76-7) belongs to the class of 4-anilino-2-chloro-5-nitropyrimidines, a family recognized as versatile intermediates in medicinal chemistry [1]. The molecule combines three functional elements—a C-2 chlorine leaving group, a C-5 nitro activator, and an ortho-methoxycarbonyl-substituted aniline at C-4—that together confer a reactivity profile distinct from simpler 2-chloro-5-nitropyrimidine building blocks. This compound has been explicitly employed as the key cyclization precursor in the synthesis of pyrimido[4,5-b][1,4]benzodiazepin-6(5H)-one derivatives, a pharmacologically relevant scaffold [2]. Physicochemical characterization confirms a molecular formula of C13H10ClN3O3 and a molecular weight of 291.69 g·mol⁻¹ .

Why 2-Chloro-5-nitropyrimidine or 2,4-Dichloro-5-nitropyrimidine Cannot Functionally Replace Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate in Multistep Synthetic Sequences


Simple 2-chloro-5-nitropyrimidine (CAS 10320-42-0) and 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2) lack the ortho-methoxycarbonyl-aniline substituent that is essential for intramolecular cyclization into benzodiazepine frameworks [1]. Moreover, the 2,4-dichloro analog suffers from documented regioselectivity problems during sequential nucleophilic aromatic substitution (SNAr), yielding mixtures of C-2 and C-4 substitution products that reduce overall yield and complicate purification [2]. By contrast, the target compound presents a single chlorine at C-2 while the C-4 position is already occupied by the aniline moiety, enforcing exclusive reaction at C-2 in subsequent functionalization steps. This regiochemical control, combined with the latent cyclization capacity of the ortho-ester group, makes the compound a non-substitutable intermediate in routes that demand both controlled sequential substitution and final ring closure.

Quantitative Evidence Guide – Head-to-Head and Cross-Study Comparisons for Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate


Regioselectivity Advantage over 2,4-Dichloro-5-nitropyrimidine in Sequential SNAr Reactions

The target compound, bearing a single chlorine at C-2 with C-4 pre-substituted, eliminates the regioselectivity challenge inherent to 2,4-dichloro-5-nitropyrimidine. The dichloro analog is reported to suffer from low selectivity during SNAr with amines, producing mixtures of 4-substituted and 2,4-disubstituted products [1]. In contrast, mono-substituted 5-nitropyrimidines such as the target compound deliver high yields in palladium-catalyzed C–N coupling because only one electrophilic site is available, avoiding competitive reaction pathways [1].

pyrimidine functionalization regioselectivity C–N coupling

Intramolecular Cyclization Capability Absent in Non-Ester-Bearing Analogs

The ortho-methoxycarbonyl group on the aniline ring enables a two-step reduction–cyclization sequence that converts the target compound (IIIa) into the pyrimido[4,5-b][1,4]benzodiazepin-6(5H)-one scaffold (Va) [1]. In the published route, nitropyrimidine IIIa is reduced with SnCl₂ in AcOH to the corresponding 5-aminopyrimidine (IVa), which undergoes spontaneous intramolecular lactamization to afford the benzodiazepine product [1]. This cyclization is structurally impossible for analogs lacking the ortho-ester group, such as 4-(phenylamino)-2-chloro-5-nitropyrimidine or 4-(methylamino)-2-chloro-5-nitropyrimidine.

benzodiazepine synthesis intramolecular cyclization pyrimido-benzodiazepine

Nitro-Group Mediated SNAr Activation – Kinetic Context from the Parent 2-Chloro-5-nitropyrimidine System

Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines demonstrate that the 5-nitro group stabilizes the Meisenheimer intermediate, leading to rate accelerations of approximately 10²–10⁴ relative to 2-chloropyrimidine [1]. While these measurements were performed on the unsubstituted parent system, the electronic effect of the 5-nitro group is conserved in the target compound, meaning that its C-2 chlorine undergoes SNAr under substantially milder conditions than non-nitrated pyrimidine intermediates commonly used in parallel synthesis. This kinetic activation is valuable for time-sensitive library production.

SNAr kinetics Meisenheimer complex nucleophilic aromatic substitution

Physicochemical Differentiation from the N-Methyl Analog (CAS 66427-79-0) – Hydrogen-Bond Donor Capacity and Molecular Properties

The target compound (CAS 66427-76-7) contains an N–H aniline linkage and has molecular formula C13H10ClN3O3, MW = 291.69 g·mol⁻¹, with a hydrogen-bond donor count (HBD) of 1 . Its direct N-methyl analog (CAS 66427-79-0, formula C13H11ClN4O4, MW = 322.70 g·mol⁻¹) has an HBD of 0 and a higher molecular weight (+31.0 g·mol⁻¹) . The presence of the N–H donor in the target compound is critical for forming directional hydrogen bonds with biological targets (e.g., kinase hinge regions) and influences solubility, crystal packing, and chromatographic behavior. The N-methyl analog cannot serve as a hydrogen-bond donor, altering its pharmacological and physicochemical profile.

physicochemical properties hydrogen-bond donor drug-likeness

Patent-Cited Utility in Polo-like Kinase (Plk) Inhibitor Series

Patent US7514446, which discloses pyrimidine compounds as Polo-like kinase (Plk) inhibitors, exemplifies 4-anilino-2-chloro-5-nitropyrimidine scaffolds structurally related to the target compound [1]. The 4-(2-methoxycarbonylanilino) substitution pattern maps onto the ATP-binding site of Plk1, with the 2-chloro and 5-nitro groups serving as diversification handles for lead optimization. The compound's presence in the patent literature as a key intermediate indicates validated utility in kinase drug discovery, distinguishing it from generic pyrimidine building blocks without documented biological relevance.

Polo-like kinase kinase inhibitor patent intermediate

High-Impact Research and Industrial Application Scenarios for Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate


Synthesis of Pyrimido[4,5-b][1,4]benzodiazepin-6(5H)-one Kinase Inhibitor Libraries

The compound serves as the direct precursor to the pyrimido[4,5-b][1,4]benzodiazepin-6(5H)-one tricyclic scaffold via SnCl₂-mediated reduction and spontaneous intramolecular cyclization [1]. This scaffold is a recognized kinase-inhibitor pharmacophore, and the pre-assembled intermediate eliminates the need for multi-step linear construction of the benzodiazepine ring. Medicinal chemistry teams can reduce the synthetic sequence by two steps (nitro reduction + cyclization vs. separate ring construction), improving overall yield and throughput. The retained C-2 chlorine further permits late-stage diversification via Pd-catalyzed amination or Suzuki coupling [2].

Regioselective Assembly of 2,4-Disubstituted Pyrimidine Compound Collections

Because the C-4 position is already substituted with the 2-methoxycarbonylaniline group, subsequent reactions at C-2 proceed without the regioselectivity ambiguity that plagues 2,4-dichloro-5-nitropyrimidine [2]. This makes the compound an ideal starting point for parallel synthesis of 2-amino-4-anilino-5-nitropyrimidine libraries, where diverse amines are introduced at C-2 under Pd catalysis or SNAr conditions. Single-regioisomer products simplify purification and characterization, reducing cycle time in medicinal chemistry campaigns.

Development of Nicotinamide N-Methyltransferase (NNMT) Inhibitors

BindingDB records show that analogs bearing the 2-chloro-5-nitropyrimidine core with a 4-anilino-2-methoxycarbonyl substitution motif exhibit inhibitory activity against human NNMT (Ki values in the low micromolar range) [3]. The target compound can be elaborated into NNMT inhibitor candidates by displacement of the C-2 chlorine with appropriate amine nucleophiles, providing a direct entry into this emerging oncology target. The ortho-ester group offers a further vector for amide formation with cell-permeabilizing moieties.

Solid-Phase and Flow-Chemistry Optimization of Purine Scaffold Synthesis

The single reactive chlorine and the nitro group's activation of the pyrimidine ring make the compound well-suited for solid-phase synthesis strategies [2]. The 2-methoxycarbonyl group can be hydrolyzed on-resin to the carboxylic acid, enabling immobilization via amide bond formation. Subsequent C-2 diversification, nitro reduction, and ring closure to purines can then be performed in a continuous-flow or solid-supported format, aligning with industrial-scale pharmaceutical production requirements.

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